molecular formula C12H9N3O B1455641 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255784-04-3

2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B1455641
CAS No.: 1255784-04-3
M. Wt: 211.22 g/mol
InChI Key: XSNYWRASMVAEIX-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Framework

2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the class of organic heterocyclic compounds, specifically classified as a pyrazolo derivative within the broader category of nitrogen-containing heterocycles. The compound features a complex fused ring system that combines two distinct heterocyclic frameworks: a pyrazole ring and a pyrazine ring, connected through a [1,5-a] fusion pattern. This structural arrangement creates a rigid, planar molecular geometry that significantly influences the compound's chemical behavior and potential biological activities.

The fundamental structural framework consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring, with a phenyl substituent attached at the 2-position and a ketone functionality at the 4-position. The presence of multiple nitrogen atoms within the fused ring system creates electron-rich regions that contribute to the compound's reactivity patterns. The pyrazole portion contains two adjacent nitrogen atoms, while the pyrazine ring incorporates an additional nitrogen atom, resulting in a total of three nitrogen heteroatoms within the core structure.

The molecular architecture exhibits characteristic features of both constituent ring systems, with the nitrogen atoms positioned to create specific electronic distributions throughout the molecule. The fusion pattern [1,5-a] indicates that the pyrazole nitrogen at position 1 is connected to the pyrazine carbon at position 5, while the pyrazole carbon at position 5 connects to the pyrazine nitrogen at position a. This specific connectivity pattern distinguishes it from other possible pyrazolo-pyrazine isomers and contributes to its unique chemical properties.

The phenyl substituent at position 2 introduces additional aromatic character and extends the conjugated system, potentially influencing the compound's electronic properties and intermolecular interactions. The ketone functionality at position 4 provides a reactive site for potential chemical transformations and contributes to the compound's overall polarity and hydrogen bonding capabilities.

Properties

IUPAC Name

2-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-8H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNYWRASMVAEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Solvent-Free Synthesis

One of the most efficient and widely reported methods for synthesizing 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves microwave-assisted organic synthesis (MAOS) under solvent-free conditions. This approach offers several advantages over traditional methods, including:

  • Drastically reduced reaction times (minutes instead of hours)
  • Higher yields and selectivity
  • Reduced byproduct formation
  • Environmentally friendly ("green") synthesis due to elimination of solvents and catalysts

Reaction Scheme and Conditions

The synthesis typically involves the reaction of ethyl 3-aryl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate derivatives with aminoethanol or related amines under microwave irradiation without solvents or catalysts. The reaction proceeds efficiently to yield the pyrazolo[1,5-a]pyrazin-4(5H)-one core structure or related fused heterocycles.

For example, the reaction of ethyl 3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate with aminoethanol under microwave irradiation (3-6 minutes) yields this compound derivatives in moderate to good yields (40-62%).

Table 1: Yields and Reaction Times for Selected Derivatives under Microwave Conditions

Entry Product Code R1 Substituent R2 Substituent Reaction Time (min) Yield (%)
1 2a OMe H 4 45
2 2b Cl H 3 48
3 2c H H 4 45
4 2d H Cl 3 60
5 2e Cl Cl 3 62
6 2f OMe Cl 4 56
7 2g H OMe 4 48
8 2h Cl OMe 4 40
9 2i OMe OMe 6 40

Note: Reaction times were monitored by thin-layer chromatography (TLC), and yields are isolated yields after purification.

Mechanistic Insights

The presence of electron-withdrawing groups such as chlorine enhances the nucleophilic addition to the carbonyl carbon, facilitating higher yields. The reaction mechanism involves nucleophilic attack by aminoethanol on the keto group of the pyrazole ester, followed by cyclization to form the fused pyrazolo-pyrazinone system. The microwave irradiation accelerates this process by providing rapid and uniform heating.

Reaction of Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate Derivatives

Another reported preparation method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines such as 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine. This method also employs microwave-assisted, solvent-free conditions to achieve efficient synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

  • The reaction proceeds in one step under microwave irradiation.
  • Yields are generally good.
  • The method avoids the use of toxic solvents and catalysts.
  • Structural confirmation is achieved by IR, ^1H NMR, mass spectroscopy, and X-ray crystallography.

This approach provides a versatile route to a variety of substituted derivatives, enabling the exploration of structure-activity relationships for biological testing.

Structural Characterization Supporting Preparation

The synthesized compounds have been extensively characterized to confirm their structures and purity:

  • IR Spectroscopy: Identification of characteristic lactam carbonyl absorption (~1666 cm^-1) and ether group vibrations (~1248 cm^-1).
  • [^1H NMR Spectroscopy](pplx://action/followup): Diagnostic signals such as methylene protons appearing as doublets and aromatic protons as singlets confirm the fused ring system.
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks consistent with expected molecular formulas.
  • X-ray Crystallography: Single-crystal structures confirm the fused heterocyclic frameworks and provide detailed bond lengths and angles, validating the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Synthesis and Building Block

2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one serves as a valuable building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions Involving this compound

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionSodium methoxideMethanol

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activity, particularly against various cancer cell lines and microbial pathogens. Studies have demonstrated its potential to inhibit the growth of A549 (lung cancer) and H322 (lung cancer) cells.

Case Study: Anticancer Activity
In a study conducted by Zheng et al., a series of pyrazolo derivatives were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited promising inhibition rates against cancer cell lines, suggesting a potential for development as therapeutic agents .

Drug Development

The compound is being explored as a candidate for drug development due to its ability to interact with specific molecular targets involved in disease processes. Its mechanism of action includes the inhibition of key enzymes and receptors associated with cancer proliferation.

Table 2: Therapeutic Potential of this compound

Disease TargetMechanism of ActionReference
CancerInhibition of kinasesZheng et al.
InflammationModulation of inflammatory pathwaysRecent advancements

Material Science

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties allow it to be integrated into new chemical processes that enhance material performance.

Mechanism of Action

The mechanism by which 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to interact with the MAPK/ERK signaling pathway, which plays a crucial role in cell growth, adhesion, survival, and differentiation . By modulating this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Key Findings:

  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 3o ) exhibit enhanced cytotoxicity against A549 lung cancer cells compared to the parent 2-phenyl compound. The IC₅₀ of 3o (4.2 µM) is attributed to autophagy modulation .
  • Ferrocenyl Derivatives : Substitution with ferrocene enhances antiproliferative effects, likely due to redox-active iron centers generating reactive oxygen species (ROS) .
  • Fluorinated Derivatives : Fluorine substitution improves metabolic stability and bioavailability, as seen in compounds like 5-(2-fluorobenzyl)-2-(4-fluorophenyl) .

Pharmacokinetic and Stability Profiles

  • Cyclic vs. Acyclic Forms : The cyclic dihydropyrazolo[1,5-a]pyrazin-4-one (e.g., Compound 2 ) demonstrates superior pharmacokinetics compared to its acyclic counterpart (Compound 1 ). While 1 shows high in vivo clearance in mice, 2 exhibits improved plasma exposure and stability, acting as a prodrug that releases the active acyclic form via glutathione (GSH)-mediated retro-Michael reactions .
  • Chemical Stability: Cyclization under basic conditions (e.g., K₂CO₃ in ethanol) stabilizes the compound, preventing reversion to the acyclic form during storage .

Biological Activity

2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that belongs to the class of pyrazolopyrazines, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, including lung cancer cells (H322) with a mutated p53 gene. The compound induced apoptosis in a dose-dependent manner while showing selectivity towards cancer cells over normal vascular endothelial cells (HUVECs) .

Case Study: Apoptosis Induction

A notable study found that 5-(3-methoxyphenethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one induced apoptosis in H322 cells significantly after 24 hours of treatment. The apoptotic effect was quantified through Hoechst 33258 staining, demonstrating its potential as an apoptosis inducer .

The mechanism of action for this compound involves its interaction with specific molecular targets. It has been reported to inhibit certain enzymes and receptors that are crucial for tumor growth and proliferation. For example, it may inhibit kinases involved in signaling pathways that regulate cell survival and apoptosis .

Inhibition Studies

In vitro studies have indicated that various derivatives of this compound can inhibit the activity of Aurora-A kinase and other critical kinases, leading to reduced cell proliferation in cancerous cells. The IC50 values for these inhibitory effects have shown promising results, indicating potential therapeutic efficacy .

Antimicrobial Activity

Apart from its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary data suggest that it exhibits activity against specific bacterial strains and fungi, making it a candidate for further exploration in the field of infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at various positions on the pyrazole ring can significantly influence their efficacy and selectivity against different biological targets. For instance, substituents at the 3-position have shown varying effects on anticancer potency and selectivity .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Effect IC50 Value
AnticancerH322 lung cancer cellsInduces apoptosisNot specified
AnticancerAurora-A kinaseInhibition0.067 µM
AntimicrobialVarious bacterial strainsAntimicrobial activityNot specified

Q & A

Q. What are the critical steps in synthesizing 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of pyrazole-3-carboxylic acids with reagents like chloroaromatics or oxazolines under reflux conditions (e.g., DMF at 80–100°C) .
  • Functionalization : Introduction of substituents (e.g., chlorophenyl, oxadiazole) via nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates and final products . Key challenges include optimizing reaction time and solvent polarity to maximize yields (often 50–70%) and minimize side products .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and ring connectivity (e.g., pyrazolo[1,5-a]pyrazine protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peaks matching calculated values within 0.001 Da) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., triclinic crystal systems with P1 space groups) .

Q. What biological targets are commonly studied for this compound class?

  • Anticancer activity : Inhibition of A549 lung cancer cell proliferation (IC50 values ranging 10–50 µM) via autophagy modulation or kinase inhibition .
  • Antimicrobial potential : Structural derivatives show activity against Gram-positive bacteria (e.g., S. aureus) through membrane disruption .
  • Enzyme targets : Interaction with cyclooxygenase (COX) or kinases linked to inflammation and apoptosis .

Advanced Research Questions

Q. How do structural modifications influence anticancer efficacy?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., Cl on phenyl rings) enhance cytotoxicity by improving target binding .
  • Oxazole/oxadiazole moieties increase metabolic stability and bioavailability .
    • SAR studies : Derivatives with 3,4-dimethoxyphenethyl groups show improved selectivity for lung cancer cells over normal fibroblasts .

Q. What strategies mitigate rapid in vivo clearance of these compounds?

  • Cyclization control : Stabilizing acyclic β-amidomethyl vinyl sulfones (precursors) by adjusting pH or using prodrug formulations to prevent intramolecular cyclization into inactive pyrazolo[1,5-a]pyrazinones .
  • Lipid solubility optimization : Introducing hydrophobic groups (e.g., ethoxyphenyl) to enhance plasma half-life from 10 min to >30 min in murine models .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay standardization : Discrepancies in IC50 values (e.g., 10 vs. 50 µM) may arise from variations in cell culture conditions (e.g., serum concentration, incubation time). Use harmonized protocols like MTT assays at 48 hr .
  • Structural validation : Ensure purity (>95% by HPLC) to rule out confounding effects from synthetic byproducts .

Q. What computational methods predict binding modes with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Data Contradiction Analysis

  • Divergent cytotoxicity reports : A 2024 study found 2-phenyl derivatives inactive against H322 cells (IC50 >100 µM), while analogs with 4-ethoxyphenyl groups showed IC50 = 25 µM . This highlights the role of para-substituents in target engagement.
  • Metabolic stability : Cyclized derivatives exhibit longer plasma half-lives (~30 min) but reduced potency compared to acyclic precursors, necessitating trade-off analysis in lead optimization .

Methodological Recommendations

  • Synthetic protocols : Prioritize one-pot methods for pyrazolo[1,5-a]pyrazine core formation to reduce step count and improve scalability .
  • In vivo testing : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma exposure with efficacy in xenograft models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.